

A Comprehensive Technical Guide to (S)-Tetrahydro-2H-pyran-2-carboxylic Acid

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Compound of Interest

Compound Name: (S)-Tetrahydro-2H-pyran-2-carboxylic acid

Cat. No.: B1353879

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This technical guide provides an in-depth overview of **(S)-Tetrahydro-2H-pyran-2-carboxylic acid**, a significant chiral building block in the fields of organic synthesis and medicinal chemistry. The document is intended for researchers, scientists, and professionals involved in drug development and chemical synthesis, offering detailed information on its chemical structure, properties, synthesis, and applications.

Chemical Structure and Identification

(S)-Tetrahydro-2H-pyran-2-carboxylic acid is a heterocyclic compound featuring a saturated six-membered pyran ring with a carboxylic acid group at the C2 position. The "(S)" designation indicates the stereochemistry at the chiral center (C2). This specific stereoisomer is crucial in the synthesis of enantiomerically pure pharmaceutical compounds, where biological activity is often dependent on the precise three-dimensional arrangement of atoms.

Table 1: Chemical Identifiers for **(S)-Tetrahydro-2H-pyran-2-carboxylic Acid**

Identifier	Value
CAS Number	105499-32-9[1][2]
Molecular Formula	C6H10O3[2][3][4]
Molecular Weight	130.14 g/mol [2][4]
IUPAC Name	(2S)-oxane-2-carboxylic acid[2]
Synonyms	(S)-Tetrahydro-2H-pyran-2-carboxylic acid, (2S)-tetrahydropyran-2-carboxylic acid[1]
SMILES	<chem>O=C(O)[C@@H]1CCCCO1</chem> [2]

Physicochemical Properties

The physical and chemical properties of **(S)-Tetrahydro-2H-pyran-2-carboxylic acid** are summarized in the table below. These properties are critical for its handling, storage, and application in various chemical reactions.

Table 2: Physicochemical Data for **(S)-Tetrahydro-2H-pyran-2-carboxylic Acid**

Property	Value
Appearance	Colorless to light yellow liquid[1]
Boiling Point	264.5 ± 33.0 °C (Predicted)[1]
Density	1.185 ± 0.06 g/cm ³ (Predicted)[1]
pKa	3.70 ± 0.20 (Predicted)[1]
Storage Temperature	2-8°C[1]

Applications in Drug Development and Organic Synthesis

The tetrahydropyran (THP) moiety is a prevalent scaffold in a multitude of natural products and synthetic drugs due to its favorable pharmacological and pharmacokinetic properties, including

metabolic stability and aqueous solubility. As a chiral building block, **(S)-Tetrahydro-2H-pyran-2-carboxylic acid** is of particular interest in the synthesis of complex, biologically active molecules.[5]

Its specific stereochemistry is essential for interacting with biological targets like enzymes and receptors.[5] The carboxylic acid functional group provides a versatile handle for various chemical transformations, including amidation, esterification, and reduction, enabling its incorporation into larger, more complex molecular architectures. The general class of tetrahydropyran carboxylic acids serves as key intermediates in the synthesis of a wide range of pharmaceuticals and agrochemicals.[6][7]

General Synthetic Workflow

While specific, detailed synthetic protocols for **(S)-Tetrahydro-2H-pyran-2-carboxylic acid** are often proprietary, a general workflow for its preparation can be conceptualized. A common approach involves the asymmetric synthesis or resolution of a racemic mixture to obtain the desired (S)-enantiomer. The following diagram illustrates a conceptual synthetic pathway.



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Caption: A conceptual workflow for the synthesis of the target molecule.

Illustrative Experimental Protocol: Oxidation of an Aldehyde to a Carboxylic Acid

A crucial step in many synthetic routes to carboxylic acids is the oxidation of a corresponding aldehyde. The following protocol is a generalized example of such a transformation, inspired by methodologies for similar compounds.[8]

Objective: To synthesize a tetrahydropyran-2-carboxylic acid from its corresponding aldehyde via oxidation.

Materials:

- Tetrahydropyran-2-carbaldehyde derivative
- Potassium permanganate (KMnO₄)
- Concentrated Hydrochloric Acid (HCl)
- Deionized water
- Magnetic stirrer and stir bar
- Reaction flask
- Centrifuge and tubes
- pH meter or pH paper

Procedure:

- Dissolution: Dissolve the starting aldehyde (e.g., 54 g) in deionized water (e.g., 1000 mL) in a suitable reaction flask equipped with a magnetic stirrer.[8]
- Oxidant Addition: Slowly add potassium permanganate (e.g., 168 g) to the solution at room temperature while stirring.[8] The reaction is exothermic, and the addition rate should be controlled to maintain a safe temperature.
- Reaction: Allow the reaction mixture to stir at room temperature for approximately 12-15 hours.[8] Monitor the reaction progress by thin-layer chromatography (TLC) or another suitable analytical method.
- Workup - Part 1 (Removal of Manganese Dioxide): Upon completion, the mixture will contain a brown precipitate of manganese dioxide (MnO₂). Separate this solid by centrifugation or filtration.[8]
- Workup - Part 2 (Product Precipitation): Transfer the supernatant/filtrate to a clean beaker. Carefully adjust the pH of the solution to between 6 and 7 using concentrated hydrochloric

acid.[8] This will protonate the carboxylate salt and cause the carboxylic acid product to precipitate.

- Isolation: Stir the acidified solution for approximately 2 hours to ensure complete precipitation.[8]
- Purification: Collect the solid product by centrifugation or filtration. Wash the solid with cold deionized water to remove any remaining salts.
- Drying: Dry the purified solid product under vacuum to obtain the final carboxylic acid.

Safety Precautions:

- Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
- Potassium permanganate is a strong oxidizing agent and should be handled with care.
- Handle concentrated hydrochloric acid in a fume hood.
- The oxidation reaction can be exothermic; ensure adequate cooling is available if necessary.

This guide provides a foundational understanding of **(S)-Tetrahydro-2H-pyran-2-carboxylic acid** for professionals in the chemical and pharmaceutical sciences. The provided data and protocols are intended to support further research and development activities involving this versatile chiral building block.

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